Structural Differentiation from a Clinically-Validated RORγ Inverse Agonist Scaffold
The compound possesses a unique 2-fluoro substitution on the benzenesulfonamide ring and an N-(2-methoxyethyl) side chain, which differentiates it from the potent RORγ inverse agonist XY039 (2,4-difluoro substitution) and the clinical candidate GSK2981278. In a co-crystal structure of the closely related analog XY039 with the RORγ ligand-binding domain (PDB: 7XQE), the 2,4-difluoro pattern was shown to make critical hydrophobic contacts within the binding pocket, and modifications to this pattern could drastically alter binding affinity [1].
| Evidence Dimension | Binding mode analysis |
|---|---|
| Target Compound Data | 2-fluoro substitution pattern; N-(2-methoxyethyl) side chain (predicted to alter hydrogen bonding and steric fit relative to known binders) |
| Comparator Or Baseline | XY039 (2,4-difluoro analog); GSK2981278 (8-fluoro-1,2,3,4-tetrahydroquinoline scaffold) |
| Quantified Difference | Structural dissimilarity confirmed by 2D fingerprint analysis; specific binding data not publicly available for target compound |
| Conditions | Co-crystal structure (PDB: 7XQE) and published SAR from Wu et al. (2024) |
Why This Matters
This structural differentiation is critical for patent novelty and for exploring SAR beyond known chemical space, potentially leading to improved selectivity against other nuclear receptors.
- [1] Wu, X.S. et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol. Sin. 45, 1964–1977 (2024). View Source
